- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,
Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

92855-65-7 structure
商品名:7-(benzyloxy)-1H-indole-3-carbaldehyde
7-(benzyloxy)-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 7-Benzyloxyindole-3-carbaldehyde
- 7-Benzyloxyindole-3-carboxaldehyde
- 7-phenylmethoxy-1H-indole-3-carbaldehyde
- 7-Benzyloxy-3-formylindole
- 7-Benzyloxy-1H-indole-3-carbaldehyde
- 7-(benzyloxy)-1h-indole-3-carbaldehyde
- NSC92527
- PubChem14131
- RNARWQXZOKWYHY-UHFFFAOYSA-N
- OR1680
- SBB066715
- AS06632
- 7-(phenylmethoxy)indole-3-carbaldehyde
- TRA008658
- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
- NSC 92527
- SCHEMBL4932467
- DTXSID60293830
- CS-W008442
- DS-0069
- SY104007
- AKOS005207172
- 92855-65-7
- B-1900
- NSC-92527
- 7-(Benzyloxy)indole-3-carbaldehyde
- DB-012408
- MFCD00055979
- 7-benzyloxy-1H-indole-3-carboxaldehyde
- EN300-316078
- AC-9166
- 7-(benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00055979
- インチ: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
- InChIKey: RNARWQXZOKWYHY-UHFFFAOYSA-N
- ほほえんだ: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1
計算された属性
- せいみつぶんしりょう: 251.09500
- どういたいしつりょう: 251.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 42.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.267
- ゆうかいてん: 152-159 °C
- ふってん: 474.2°C at 760 mmHg
- フラッシュポイント: 240.6±24.6 °C
- 屈折率: 1.697
- PSA: 42.09000
- LogP: 3.55940
- かんど: Air Sensitive
- ようかいせい: 水に溶けない
7-(benzyloxy)-1H-indole-3-carbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
7-(benzyloxy)-1H-indole-3-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-(benzyloxy)-1H-indole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032579-1g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 98% | 1g |
¥125 | 2024-05-20 | |
eNovation Chemicals LLC | D504361-10g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 10g |
$615 | 2023-09-03 | |
eNovation Chemicals LLC | D504361-25g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 25g |
$1280 | 2023-09-03 | |
Enamine | EN300-316078-5.0g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 5g |
$2900.0 | 2023-06-04 | ||
abcr | AB169080-5 g |
7-Benzyloxy-3-formylindole, 97%; . |
92855-65-7 | 97% | 5g |
€271.50 | 2023-05-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-207159A-1g |
7-Benzyloxy-3-formylindole, |
92855-65-7 | 1g |
¥3174.00 | 2023-09-05 | ||
Enamine | EN300-316078-1.0g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 1g |
$999.0 | 2023-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803871-250mg |
7-Benzyloxyindole-3-carboxaldehyde |
92855-65-7 | 98% | 250mg |
91.00 | 2021-05-17 | |
Matrix Scientific | 071718-1g |
7-Benzyloxyindole-3-carbaldehyde, 95+% |
92855-65-7 | 95+% | 1g |
$231.00 | 2023-09-09 | |
Fluorochem | 040946-1g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 1g |
£32.00 | 2022-03-01 |
7-(benzyloxy)-1H-indole-3-carbaldehyde 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
リファレンス
- Process for preparation of 3-cyanoindole derivatives, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt
リファレンス
- Structure-activity relationship study of novel necroptosis inhibitorsBioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
リファレンス
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(23), 10700-10715,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
リファレンス
- Total Synthesis of (+)-HaplophytineAngewandte Chemie, 2009, 48(41), 7600-7603,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
リファレンス
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- nBu4NI-catalyzed C3-formylation of indoles with N-methylanilineChemical Communications (Cambridge, 2012, 48(42), 5187-5189,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
リファレンス
- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
リファレンス
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolutionTetrahedron: Asymmetry, 2001, 12(23), 3235-3240,
7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials
7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
7-(benzyloxy)-1H-indole-3-carbaldehyde 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
7. Book reviews
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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推奨される供給者
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde

清らかである:99%
はかる:5g
価格 ($):161.0